5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide
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Overview
Description
“5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide” is a synthetic organic compound that features a thiophene ring substituted with a hydroxy-methylbutynyl group and a methoxyphenyl carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the hydroxy-methylbutynyl group and the methoxyphenyl group can be achieved through substitution reactions using appropriate reagents and catalysts.
Amidation: The carboxylic acid group on the thiophene ring can be converted to the carboxamide group through an amidation reaction with an amine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiophene derivatives are often used as ligands in catalytic reactions.
Materials Science: Used in the development of conductive polymers and organic semiconductors.
Biology and Medicine
Biological Probes: Used in the design of molecular probes for biological imaging and diagnostics.
Industry
Organic Electronics: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of “5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. In materials science, its electronic properties would be influenced by the conjugation of the thiophene ring and the substituents.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the hydroxy-methylbutynyl and methoxyphenyl groups.
5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide: Lacks the methoxyphenyl group.
N-(4-methoxyphenyl)thiophene-2-carboxamide: Lacks the hydroxy-methylbutynyl group.
Uniqueness
The unique combination of substituents in “5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide” imparts distinct chemical and physical properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
5-(3-hydroxy-3-methylbut-1-ynyl)-N-(4-methoxyphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-17(2,20)11-10-14-8-9-15(22-14)16(19)18-12-4-6-13(21-3)7-5-12/h4-9,20H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGNQCPNDCPJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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